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Compound of Interest

Compound Name: Lanicemine-d5

Cat. No.: B15143451

A Note to Our Readers: This guide is intended for researchers, scientists, and drug
development professionals. The following comparison of Lanicemine and Ketamine is based on
available scientific literature. It is crucial to note that a direct comparative efficacy study
between Lanicemine-d5 and Ketamine-d4 could not be conducted as no publicly available
data exists for these specific deuterated compounds. The information presented herein pertains
to the non-deuterated forms of Lanicemine and Ketamine.

Introduction

Both Lanicemine (formerly AZD6765) and Ketamine are N-methyl-D-aspartate (NMDA)
receptor antagonists that have been investigated for their rapid-acting antidepressant effects,
particularly in treatment-resistant depression. While they share a primary mechanism of action,
key differences in their pharmacological profiles lead to distinct clinical characteristics.
Ketamine, a well-established anesthetic, produces robust and rapid antidepressant effects but
is also associated with significant psychotomimetic and dissociative side effects. In contrast,
Lanicemine was developed as a "low-trapping" NMDA receptor antagonist with the hypothesis
that it could retain antidepressant efficacy while minimizing the undesirable side effects of
Ketamine.[1][2] This guide provides a detailed comparison of their efficacy and side effect
profiles based on available clinical trial data.

Quantitative Efficacy and Side Effect Comparison

The following tables summarize the key quantitative data from comparative studies of
Lanicemine and Ketamine.
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Table 1:
Antidepressant
Efficacy
Primary Efficacy o
Compound Dosage Key Findings
Measure
) Trend for
Change in )
antidepressant effect
Montgomery-Asberg _
i ) o ) ) ) peaking at 72 hours
Lanicemine 100 mg (i.v. infusion) Depression Rating

Scale (MADRS) total

score

(MADRS score
change vs placebo of
-5.7, P=0.089).[2]

150 mg (i.v. infusion)

Change in MADRS

In a separate study,
both 100 mg and 150
mg showed a

significantly greater

total score change from baseline
at week 3 in MADRS
total score compared
to placebo.[2]
Significant
Ketamine 0.5 mg/kg (i.v. Change in MADRS improvement in
infusion) total score depressive symptoms
within 72 hours.[2]
At 24 hours, a 32%
reduction in Beck
BDI Scores Depression Inventory
(BDI) scores was
observed.[3]
At 24 hours, a 26%
Lanicemine 100 mg (i.v. infusion) BDI Scores reduction in BDI
scores was observed.
[3]
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Table 2:
Psychotomimetic
and Dissociative
Effects

Compound Dosage Assessment Scale Key Findings
o . Did not significantly
) Clinician Administered
) ) 75 mg & 150 mg (i.v. ) o increase CADSS total
Lanicemine ) } Dissociative States )
infusion) score versus vehicle
Scale (CADSS) ) )
at any time point.[2][4]
Significantly increased
o o CADSS total score
] Clinician Administered ]
] 0.5 mg/kg (i.v. ) o versus vehicle at 1
Ketamine ] ) Dissociative States
infusion) hour (P<0.01) and
Scale (CADSS) ) )
across all time points
(P<0.05).[2][4]
Table 3:
Physiological Effects
Compound Dosage Measure Key Findings
Produced significant
Quantitative increases in gamma-
) ) o ] Electroencephalograp  band EEG, statistically
Lanicemine 150 mg (i.v. infusion) S
hy (QEEG) - Gamma- indistinguishable from
Band Power Ketamine (0.5 mg/kg).
[2]
Quantitative N
_ Produced significant
) 0.5 mg/kg (i.v. Electroencephalograp )
Ketamine , _ increases in gamma-
infusion) hy (QEEG) - Gamma-

Band Power

band EEG.[2]

Signaling Pathways and Experimental Workflow
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The antidepressant effects of both Lanicemine and Ketamine are believed to be initiated by the
blockade of NMDA receptors, leading to a cascade of downstream signaling events that

ultimately enhance neuroplasticity.
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Figure 1: Simplified NMDA receptor signaling pathway in the context of Lanicemine and

Ketamine action.

Atypical clinical trial designed to compare the efficacy of these compounds would follow a
structured workflow to ensure objective and reliable data collection.
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Figure 2: Generalized experimental workflow for a comparative clinical trial.
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Experimental Protocols

The data presented in this guide are derived from rigorous, placebo-controlled clinical trials.

Below are summaries of the typical methodologies employed in these studies.

Study Design:

Phase Il, Randomized, Double-Blind, Placebo-Controlled Trials: Studies were often designed
as multi-center, parallel-group, or crossover trials.[2][5]

Patient Population: Participants were typically adults (18-65 years) with a diagnosis of major
depressive disorder (MDD), often with a history of inadequate response to at least two
previous antidepressant treatments (treatment-resistant depression).[2][5]

Interventions:

o Lanicemine: Intravenous (i.v.) infusions of 50 mg, 100 mg, or 150 mg.[2][5]
o Ketamine: Intravenous (i.v.) infusion of 0.5 mg/kg.[2]

o Placebo: Saline solution administered intravenously.[2]

Infusion Duration: Typically, infusions were administered over a period of 40 to 60 minutes.[2]

[6]

Outcome Measures:

Primary Efficacy: The primary outcome for antidepressant efficacy was most commonly the
change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total
score at various time points post-infusion (e.g., 24 hours, 72 hours, 1 week, 3 weeks).[2][5]

Psychotomimetic and Dissociative Effects: These were assessed using the Clinician
Administered Dissociative States Scale (CADSS).[2]

Physiological Measures: Quantitative electroencephalography (QEEG) was used to measure
changes in brain activity, particularly in the gamma frequency band, as a marker of NMDA
receptor engagement.[2]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://pubmed.ncbi.nlm.nih.gov/27681442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://pubmed.ncbi.nlm.nih.gov/27681442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://pubmed.ncbi.nlm.nih.gov/27681442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://www.clinicaltrials.gov/study/NCT00088699
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://pubmed.ncbi.nlm.nih.gov/27681442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Patient-Reported Outcomes: The Beck Depression Inventory (BDI) was also used to assess
the patient's perspective on their depressive symptoms.[3]

Conclusion

The available evidence suggests that while both Lanicemine and Ketamine engage the NMDA
receptor and exhibit antidepressant properties, they possess distinct clinical profiles. Ketamine
demonstrates a more robust and rapid antidepressant effect, but this is accompanied by
significant dissociative and psychotomimetic side effects.[2] Lanicemine, at doses that produce
comparable physiological brain effects (as measured by gEEG), shows a trend towards
antidepressant efficacy with a markedly better side effect profile, exhibiting minimal to no
dissociative symptoms.[2]

The development of Lanicemine was ultimately discontinued as it did not meet its primary
endpoints in later-phase clinical trials.[1] Nevertheless, the comparative study of these two
compounds has provided invaluable insights for the development of novel glutamatergic
modulators for the treatment of depression, highlighting the ongoing challenge of separating
robust efficacy from undesirable side effects in this class of drugs. Further research into the
nuanced pharmacology of NMDA receptor antagonists is warranted to develop next-generation
rapid-acting antidepressants.
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 To cite this document: BenchChem. [A Comparative Efficacy Analysis: Lanicemine vs.
Ketamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15143451#lanicemine-d5-efficacy-compared-to-
ketamine-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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